molecular formula C25H18F6N2O3 B15083031 2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 372184-98-0

2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B15083031
CAS No.: 372184-98-0
M. Wt: 508.4 g/mol
InChI Key: HCRUMPMNGGEWGH-UHFFFAOYSA-N
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Description

2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound characterized by its unique structure, which includes methoxybenzylidene and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high efficiency and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzylidene)-3-(trifluoromethyl)aniline
  • N-(4-nitrobenzylidene)-3-(trifluoromethyl)aniline
  • N-(4-chlorobenzylidene)-3-(trifluoromethyl)aniline

Uniqueness

2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

372184-98-0

Molecular Formula

C25H18F6N2O3

Molecular Weight

508.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C25H18F6N2O3/c1-36-20-10-8-15(9-11-20)12-21(22(34)32-18-6-2-4-16(13-18)24(26,27)28)23(35)33-19-7-3-5-17(14-19)25(29,30)31/h2-14H,1H3,(H,32,34)(H,33,35)

InChI Key

HCRUMPMNGGEWGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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